4-t-Butylphenylacetophenone
Description
4-<i>tert</i>-Butylphenylacetophenone is an aromatic ketone characterized by a phenylacetophenone backbone substituted with a bulky <i>tert</i>-butyl group at the para position. Its synthesis involves Friedel-Crafts acylation, where phenylacetyl chloride reacts with <i>tert</i>-butylbenzene in the presence of aluminum chloride (AlCl3) as a catalyst and carbon disulfide as a solvent . The reaction proceeds via electrophilic aromatic substitution, yielding the ketone after refluxing, cooling, and chromatographic purification. The compound crystallizes from methanol with a melting point of 63.5–64.0°C and a synthesis yield of 77.3% . Its structure combines the electron-withdrawing acetyl group with the sterically demanding <i>tert</i>-butyl substituent, influencing its physicochemical and reactive properties.
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C18H20O/c1-18(2,3)16-11-9-14(10-12-16)13-17(19)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI Key |
OJDLYYQCXMCLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl-Substituted Phenylacetophenones
The alkyl chain length and branching significantly impact physical properties and synthesis efficiency. Evidence from Friedel-Crafts syntheses of related compounds reveals the following trends:
- Melting Points : Neopentyl (80–81°C) > <i>tert</i>-butyl (63.5–64.0°C) > isobutyl (52.5–53.5°C). The neopentyl group’s high symmetry and rigidity enhance crystal packing efficiency, raising the melting point compared to less-branched analogs .
- Yields : Neopentyl (78%) and <i>tert</i>-butyl (77.3%) derivatives exhibit higher yields than isobutyl (65.3%), likely due to reduced steric hindrance during electrophilic attack in branched alkylbenzenes .
4-Phenylacetophenone
Synthesized via acetylation of biphenyl with acetyl chloride and AlCl3 in nitrobenzene , this compound lacks an alkyl substituent, resulting in a simpler structure. The absence of steric hindrance from alkyl groups may increase reactivity in further derivatization (e.g., styryl ketone synthesis ).
Functional Group Modifications
4-Methylacetophenone
This analog features a methyl substituent (), a smaller and less sterically demanding group than <i>tert</i>-butyl. While specific melting points are unavailable in the evidence, methyl’s electron-donating nature likely reduces electrophilic reactivity compared to <i>tert</i>-butyl.
4-(Chloromethyl)benzophenone
The chloromethyl group introduces a reactive site for nucleophilic substitution (e.g., SN2 reactions), unlike the inert <i>tert</i>-butyl group . This makes 4-(chloromethyl)benzophenone more versatile in polymer chemistry or cross-coupling reactions.
Spectroscopic and Analytical Comparisons
- GC/MS: Alkyl-substituted phenylacetophenones would exhibit fragmentation patterns reflecting their substituents, with <i>tert</i>-butyl likely producing stable tert-butyl cation fragments (m/z 57).
Preparation Methods
Reaction Mechanism and Optimization
The reaction employs a cobalt complex, 15CoN₂O₁₀S₂·2Na, as the catalyst alongside sulfuric acid in methanol. The mechanism proceeds through Markovnikov addition of water to the alkyne, facilitated by the cobalt catalyst’s ability to activate the triple bond. Sulfuric acid acts as a proton source, enhancing electrophilicity at the β-carbon of the alkyne.
Key parameters include:
-
Temperature : 80°C to ensure sufficient activation energy for the hydration step.
-
Solvent : Methanol, which stabilizes intermediates and improves catalyst solubility.
-
Catalyst Loading : 2 mol% cobalt complex, balancing activity and cost.
Under optimized conditions, the reaction achieves a 98% yield of 4'-tert-butylacetophenone after 20 hours.
Table 1: Reaction Conditions for Cobalt-Catalyzed Hydration
| Parameter | Value |
|---|---|
| Substrate | 4-tert-Butylphenylacetylene |
| Catalyst | 15CoN₂O₁₀S₂·2Na (2 mol%) |
| Acid | H₂SO₄ (2 mol%) |
| Solvent | Methanol |
| Temperature | 80°C |
| Time | 20 hours |
| Yield | 98% |
This method’s scalability was demonstrated at a 0.5 mmol scale, with isolation involving dichloromethane extraction and sodium sulfate drying.
Palladium-Catalyzed Carbonylative Coupling
Aryl ketones can also be synthesized via palladium-catalyzed carbonylative coupling of aryl halides with organometallic reagents. While the provided search results describe this approach for cyclopropyl ketones, the methodology is adaptable to 4'-tert-butylacetophenone by substituting reagents.
General Procedure and Adaptability
The protocol involves:
-
Aryl Halide : 4-tert-Butylbromobenzene as the aromatic substrate.
-
Carbon Monoxide : Introduced as a C1 source for ketone formation.
-
Organometallic Reagent : Methylzinc bromide (MeZnBr) to deliver the acetyl group.
Reaction steps include:
-
Coupling : Pd-catalyzed insertion of CO into the aryl halide bond.
-
Transmetallation : Transfer of the methyl group from MeZnBr to form the ketone.
Comparative Analysis of Methods
Table 3: Method Comparison for 4'-tert-Butylacetophenone Synthesis
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cobalt Catalysis | 98% | High | Moderate |
| Palladium Coupling | ~85%* | Moderate | Low |
| Friedel-Crafts | 60–75%† | Low | High |
*Estimated based on analogous reactions.
†Theoretical projection from similar substrates.
The cobalt-catalyzed method offers superior yield and scalability, making it preferable for industrial applications. In contrast, palladium-mediated coupling requires costly catalysts and stringent CO handling, limiting its utility to specialized syntheses.
Mechanistic Insights and Side Reactions
Hydration Byproducts and Mitigation
In the cobalt-catalyzed route, overhydration to carboxylic acids is suppressed by:
Steric Effects in Palladium Catalysis
The tert-butyl group’s bulkiness may hinder transmetallation in Pd-catalyzed reactions, necessitating higher catalyst loadings (5–10 mol%) compared to less hindered substrates.
Industrial-Scale Considerations
Waste Stream Management
Q & A
Q. What are the key considerations for synthesizing 4-t-Butylphenylacetophenone with high purity?
To achieve high-purity synthesis, researchers should prioritize precursor scoring and plausibility thresholds (e.g., >0.01) using databases like REAXYS and BKMS_METABOLIC to validate synthetic pathways . Detailed experimental protocols, including reaction conditions (e.g., temperature, solvent selection), and post-synthesis purification steps (e.g., recrystallization, column chromatography) are critical. Full characterization via NMR, IR, and mass spectrometry is essential to confirm structural integrity and purity . Safety protocols, such as PPE (protective gloves, masks) and waste management, must align with OECD Test Guideline studies under GLP conditions .
Q. How can researchers ensure accurate characterization of 4-t-Butylphenylacetophenone?
Characterization requires a multi-technique approach:
- NMR spectroscopy : Assign peaks for tert-butyl (δ ~1.3 ppm) and acetophenone carbonyl (δ ~2.6 ppm for methyl, δ ~7.5-7.8 ppm for aromatic protons) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680-1720 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 176.26) and fragmentation patterns . Cross-referencing with PubChem or NIST Standard Reference Data ensures reliability .
Q. What safety protocols are critical when handling 4-t-Butylphenylacetophenone in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate chemical waste and collaborate with certified treatment agencies to prevent environmental contamination .
- Documentation : Align procedures with OECD guidelines for in vitro cytogenicity studies to ensure compliance with regulatory standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields for 4-t-Butylphenylacetophenone?
Contradictions often arise from impurities or solvent interactions. Strategies include:
- Replicate experiments : Verify results under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguous spectral assignments .
- Data triangulation : Compare findings with independent datasets from REAXYS or PubChem to identify outliers . Critical reflection on methodology (e.g., calibration errors, instrument sensitivity) is necessary to address discrepancies .
Q. What strategies optimize reaction conditions for scalable synthesis of 4-t-Butylphenylacetophenone?
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or enzymatic catalysts to enhance Friedel-Crafts acylation efficiency .
- Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) for improved tert-butyl group stability .
- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify rate-limiting steps .
- Process intensification : Explore microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How can 4-t-Butylphenylacetophenone be applied in cross-disciplinary research (e.g., materials science or medicinal chemistry)?
- Materials science : Investigate its role as a photoinitiator in polymer coatings by analyzing UV-Vis absorption spectra (λmax ~250-300 nm) .
- Medicinal chemistry : Derivatize the acetophenone moiety to develop protease inhibitors, leveraging tert-butyl groups for hydrophobic interactions in binding assays .
- Environmental chemistry : Study degradation pathways under UV light or microbial action to assess ecological impact .
Methodological Considerations
- Data presentation : Use tables to compare synthetic yields, spectral data, and computational predictions (e.g., PISTACHIO database outputs) .
- Reproducibility : Document step-by-step protocols, including failure cases, to enhance transparency .
- Ethical data sharing : Balance open-access requirements with intellectual property constraints, particularly in multi-institutional collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
